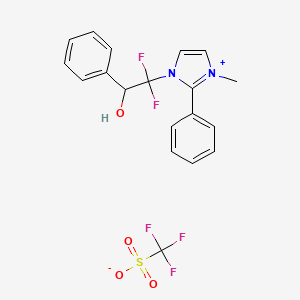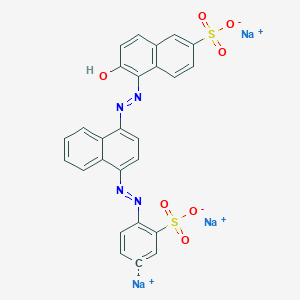![molecular formula C15H26O12 B13832538 (4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose 4,6-Methyl Orthoester is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of an orthoester functional group at the 4 and 6 positions of the sucrose molecule. The chemical name for Sucrose 4,6-Methyl Orthoester is (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 4,6-Methyl Orthoester typically involves the reaction of sucrose with a trialkyl orthoester or a ketene acetal in an inert organic solvent in the presence of an acid catalyst. This reaction forms a sucrose alkyl 4,6-orthoester . The process can be carried out under mild aqueous acidic conditions to yield a mixture of sucrose 4- and 6-monoesters, which can then be treated with a base to convert the sucrose 4-ester into sucrose 6-ester .
Industrial Production Methods
Industrial production of Sucrose 4,6-Methyl Orthoester involves a continuous process where a solution of sucrose and the reagent is passed through a strong acid macroreticular ion exchange resin at ambient temperature . This method ensures a consistent and efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose 4,6-Methyl Orthoester undergoes various chemical reactions, including hydrolysis, substitution, and esterification.
Common Reagents and Conditions
Hydrolysis: Under mild aqueous acidic conditions, Sucrose 4,6-Methyl Orthoester can be hydrolyzed to form esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with alkoxides.
Esterification: It can also participate in esterification reactions with carboxylic acids.
Major Products
The major products formed from these reactions include various esters and substituted sucrose derivatives .
Applications De Recherche Scientifique
Sucrose 4,6-Methyl Orthoester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Sucrose 4,6-Methyl Orthoester involves its reactivity due to the electron-deficient central carbon atom in the orthoester group. This makes it highly reactive towards nucleophiles, leading to various substitution and hydrolysis reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl Orthoformate: The simplest orthoester in organic chemistry, used in similar hydrolysis and substitution reactions.
Triethyl Orthoformate: Another common orthoester with similar reactivity and applications.
Triethyl Orthoacetate: Used in esterification and substitution reactions, similar to Sucrose 4,6-Methyl Orthoester.
Uniqueness
Sucrose 4,6-Methyl Orthoester is unique due to its specific structure derived from sucrose, which imparts distinct reactivity and applications in the synthesis of high-intensity sweeteners and other specialty chemicals .
Propriétés
Formule moléculaire |
C15H26O12 |
|---|---|
Poids moléculaire |
398.36 g/mol |
Nom IUPAC |
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1 |
Clé InChI |
GPHQAYOJGDRUCF-QIVZKGMASA-N |
SMILES isomérique |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC |
SMILES canonique |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)

![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)


![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
